Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-

Catalog No.
S13035291
CAS No.
144773-83-1
M.F
C16H12Cl2
M. Wt
275.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl...

CAS Number

144773-83-1

Product Name

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-

IUPAC Name

(1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

InChI

InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YFVZWOVGUWTIIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- is an organic compound characterized by its unique structure that incorporates a benzene ring and a bis-cyclobutene moiety with dichlorine substituents. The compound has a molecular formula of C12_{12}H8_{8}Cl2_{2} and a molecular weight of approximately 235.10 g/mol. The presence of chlorine atoms in the cyclobutene structure enhances its reactivity and potential applications in various chemical processes.

The primary reactions involving Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- are likely to include electrophilic aromatic substitution due to the electron-rich nature of the benzene ring. This allows for the substitution of hydrogen atoms with various electrophiles. Additionally, the dichloro-substituted cyclobutene moiety can undergo elimination reactions or nucleophilic substitutions depending on the reaction conditions and reagents used.

The synthesis of Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing dichlorinated cyclobutene derivatives in reactions with benzene under heat or catalyzed conditions.
  • Electrophilic Substitution: Introducing dichlorocyclobutene groups onto a benzene ring through electrophilic aromatic substitution methods.
  • Multi-step Synthesis: Starting from simpler aromatic compounds and applying sequential reactions to build up to the desired structure.

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- may have potential applications in:

  • Material Science: As a precursor for synthesizing polymers or other complex organic materials.
  • Pharmaceuticals: Potentially serving as an intermediate in drug synthesis due to its unique structural properties.
  • Agricultural Chemicals: If biological activity is confirmed, it could be explored for use in pesticides or herbicides.

Several compounds share structural similarities with Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
BenzeneC6_6H6_6Basic aromatic hydrocarbon; foundation for many derivatives.
2-ChlorocyclobutaneC4_4H7_7ClSaturated cyclic compound; less reactive than the dichlorinated version.
2,4-DichlorophenolC6_6H4_4Cl2_2OChlorinated phenolic compound; used in disinfectants and herbicides.
DichloromethaneCH2_2Cl2_2Solvent with high volatility; used in various industrial applications.

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- stands out due to its dual functionality as both an aromatic compound and a chlorinated cyclobutene derivative. This combination may provide unique reactivity profiles not found in simpler compounds.

XLogP3

4.6

Exact Mass

274.0316058 g/mol

Monoisotopic Mass

274.0316058 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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